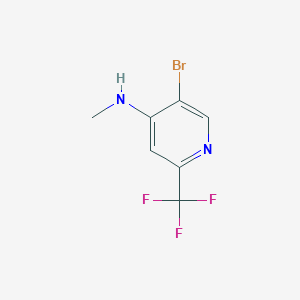

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1369921-50-5 . It has a molecular weight of 255.04 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine . The InChI code for this compound is 1S/C7H6BrF3N2/c1-12-5-2-6(7(9,10)11)13-3-4(5)8/h2-3H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 255.04 .Scientific Research Applications

Synthesis of Ligands

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine can be used in the synthesis of ligands. For instance, it has been used in the one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Development of Metal Complexes

Metal complexes of bis(pyridin-2-yl)amine-based ligands, which can be synthesized using 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine, demonstrate luminescent properties . These complexes can also bind with DNA molecules , which could have potential applications in biochemistry and medicine.

Cytotoxic Activity

Metal complexes of bis(pyridin-2-yl)amine-based ligands, synthesized using 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine, possess cytotoxic activity . This suggests potential applications in the development of new therapeutic agents.

Synthesis of KRAS G12C Covalent Inhibitor

The compound is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . This suggests its potential use in the development of cancer therapeutics.

Synthesis of Hepatitis C Virus (HCV) NS3 Protease Inhibitors

A structurally similar compound, 2-Bromo-5-(trifluoromethyl)aniline, has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease . This suggests that 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine could potentially be used in similar applications.

Influence on Electronic Properties, Solubility, Conformations, and Lipophilicity

The introduction of fluorine-containing groups to the molecule’s structure is in demand because of the influence of such moieties on electronic properties, solubility, conformations, and the lipophilicity of the compound . This suggests potential applications in the development of new materials with desired properties.

properties

IUPAC Name |

5-bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c1-12-5-2-6(7(9,10)11)13-3-4(5)8/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVUVZUKMYQPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2432712.png)

![2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2432715.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)

![N-(2-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2432721.png)

![1-chloro-N-[5-fluoro-2-(pyridine-2-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B2432729.png)

![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2432731.png)